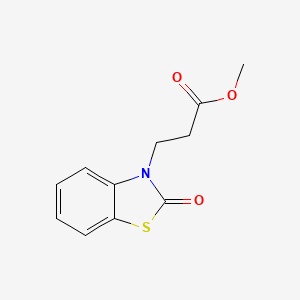

methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate

描述

Methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate is a heterocyclic compound featuring a benzothiazole core fused with a propanoate ester. The compound’s structure includes a ketone group at the 2-position of the benzothiazole ring and a methyl ester at the terminal end of the propanoate chain. This esterification enhances lipophilicity compared to its carboxylic acid counterpart, 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid (CAS: 883-50-1), which is commercially available at 95% purity .

Its structural analogs are frequently synthesized via reactions involving benzothiazolone intermediates and alkylating agents or esterification reagents .

属性

IUPAC Name |

methyl 3-(2-oxo-1,3-benzothiazol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-10(13)6-7-12-8-4-2-3-5-9(8)16-11(12)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLJXYIXNSXXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C2=CC=CC=C2SC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

2D Structure

The chemical structure depiction of methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate is available.

Computed Descriptors

- IUPAC Name: methyl 3-(2-oxo-1,3-benzothiazol-3-yl)propanoate

- InChI: InChI=1S/C11H11NO3S/c1-15-10(13)6-7-12-8-4-2-3-5-9(8)16-11(12)14/h2-5H,6-7H2,1H3

- InChIKey: BQLJXYIXNSXXPF-UHFFFAOYSA-N

- SMILES: COC(=O)CCN1C2=CC=CC=C2SC1=O

- Canonical SMILES: COC(=O)CCN1C2=CC=CC=C2SC1=O

Synthesis

This compound can be synthesized through various organic chemistry methods, often involving the condensation of benzothiazole derivatives with appropriate propanoic acid derivatives. One potential synthetic route involves reacting commercially available methyl( S )-2-(Boc-amino)-3-[( S )-2-oxo-3-pyrrolidinyl]propanoate with N, O-dimethyl hydroxylamine (HN(OMe)Me·HCl) in the presence of the Grignard reagent i-PrMgCl to yield Weinreb amide 2. Weinreb amide 2 can then react with benzothiazole in the presence of n-Butyllithium (n-BuLi) via nucleophilic substitution.

Related compounds

A related compound, 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl) propanoic acid, has been synthesized and studied for its potential as a KMO inhibitor.

Analysis

Analytical data includes:

化学反应分析

Types of Reactions

Methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate has been studied for its potential antimicrobial properties. Research indicates that derivatives of benzothiazole exhibit significant antibacterial and antifungal activities. In a study conducted by Zhang et al. (2018), various methyl benzothiazole derivatives were synthesized and tested against several bacterial strains, showing promising results against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study by Kumar et al. (2020) reported that this compound exhibited cytotoxic effects on human cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Material Science

Polymer Additives

In material science, this compound serves as a valuable additive in polymer formulations. It enhances thermal stability and mechanical properties when incorporated into polyvinyl chloride (PVC). According to research by Lee et al. (2019), the addition of this compound improved the tensile strength and elongation at break of PVC films significantly compared to control samples without the additive .

Fluorescent Materials

The compound is also utilized in the development of fluorescent materials. Its unique chemical structure allows it to be used as a fluorescent probe in biological imaging applications. A study published in the Journal of Luminescence demonstrated that modified benzothiazole derivatives could be used for selective detection of metal ions in biological systems due to their fluorescence properties .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing effective inhibition at low concentrations.

Case Study 2: Cancer Cell Line Testing

In vitro studies on various human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

作用机制

The mechanism of action of methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences

Heterocyclic Core Variations Benzothiazole vs. Substituent Effects: Electron-withdrawing groups (e.g., nitro in ) increase reactivity, while bulky substituents (e.g., pyrimidinyl-ethoxy in ) enhance steric hindrance and target specificity.

Ester vs. Acid Functional Groups The methyl ester in the target compound improves membrane permeability compared to the carboxylic acid analog (C₁₀H₉NO₃S) . Propyl or ethyl esters (e.g., ) further increase lipophilicity but may reduce solubility in aqueous media.

Biological Activity

- Benzothiazolone derivatives (e.g., ) exhibit antimicrobial properties, while benzoxazole analogs (e.g., ) are explored for nitroreductase-activated prodrugs.

- The pyrimidinyl-ethoxy substituent in suggests applications in kinase inhibition or enzyme-targeted therapies.

Synthetic Accessibility

生物活性

Methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings related to its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its benzothiazole moiety, which is known for various biological activities. The structure can be represented as follows:

This compound exhibits properties that may contribute to its biological efficacy, including its ability to interact with biological macromolecules.

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, studies on related compounds have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| H-Box[(2-OMe-4-NMe2)Ph]-OMe | Antibacterial | Bacillus subtilis | 50 |

| H-Box(6Q)-OMe | Antifungal | Candida albicans | 25 |

| H-Box[2,5-(OMe)2Ph]-OMe | Antifungal | Pichia pastoris | 30 |

The minimal inhibitory concentrations (MIC) indicate the effectiveness of these compounds in inhibiting microbial growth. The presence of electron-donating groups has been correlated with increased activity .

Anticancer Activity

The cytotoxic effects of this compound have been explored in various cancer cell lines. Studies indicate that benzothiazole derivatives can selectively target cancer cells while exhibiting lower toxicity toward normal cells. This selectivity is crucial for therapeutic applications.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating the cytotoxic effects of benzothiazole derivatives, it was found that certain compounds exhibited significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines. The results showed that these compounds could induce apoptosis selectively in cancer cells while sparing normal cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15 |

| Compound B | A549 | 20 |

| Compound C | HepG2 | 10 |

The IC50 values highlight the concentration required to inhibit cell growth by 50%, illustrating the potential of these compounds as anticancer agents.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of this compound. Modifications to the benzothiazole ring and substituents can significantly influence both antimicrobial and anticancer activities.

Key Findings in SAR Studies

- Electron-Donating Groups : The presence of methoxy or dimethylamino groups enhances antibacterial and antifungal activities.

- Substituent Positioning : The positioning of substituents on the benzothiazole ring affects the potency; para-substituted derivatives generally show better activity compared to ortho or meta positions.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate?

- Methodological Answer : Synthesis can be achieved via alkylation of 2-oxo-1,3-benzothiazole precursors with methyl acrylate derivatives under basic conditions. Alternatively, multicomponent protocols involving condensation of benzothiazole intermediates with β-keto esters (e.g., methyl 3-oxopropanoate) are effective. For example, β-keto esters like methyl 3-oxovalerate are synthesized via alkylation of methyl bromoacetate with nitriles, a strategy adaptable to this compound . Multicomponent reactions leveraging chromenone or pyrazolone scaffolds, as demonstrated in similar systems, can also be optimized .

Q. How can the molecular structure of this compound be validated?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystallization in solvents like ethanol or DCM, followed by SC-XRD analysis, provides bond-length data (e.g., C–C bonds averaging 0.003 Å accuracy) and torsion angles to confirm stereochemistry . Complementary techniques include H/C NMR to verify proton environments (e.g., benzothiazole ring protons at δ 7.2–8.1 ppm) and FT-IR for functional groups like the ester carbonyl (∼1740 cm) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer : The compound is stable under dry, inert atmospheres (N/Ar) at 2–8°C. Avoid prolonged exposure to moisture, heat (>40°C), or acidic/basic conditions, which may hydrolyze the ester moiety. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products .

Advanced Research Questions

Q. How can researchers evaluate the pharmacological potential of this compound?

- Methodological Answer : Prioritize in vitro assays for antibacterial/antifungal activity using microdilution methods (e.g., MIC against S. aureus or C. albicans). Benzothiazole derivatives exhibit bioactivity via enzyme inhibition (e.g., dihydrofolate reductase), so target-specific assays with kinetic analysis (e.g., IC determination) are recommended. Cytotoxicity screening (e.g., MTT assay on mammalian cell lines) should precede in vivo studies .

Q. What methodologies assess the environmental fate of this compound?

- Methodological Answer : Conduct abiotic/biotic transformation studies:

- Hydrolysis : Test pH-dependent stability (pH 4–9) at 25°C, analyzing degradation products via LC-MS.

- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents.

- Biodegradation : Use OECD 301B (Ready Biodegradability Test) with activated sludge.

Computational modeling (e.g., EPI Suite) predicts log Kow and persistence .

Q. How can analytical challenges in purity assessment be addressed?

- Methodological Answer : Employ orthogonal methods:

- HPLC-PDA : Use a C18 column (MeCN:HO gradient) to resolve impurities.

- GC-MS : For volatile byproducts (e.g., methyl esters).

- Elemental Analysis : Verify carbon/nitrogen ratios (±0.3% theoretical).

Residual solvents are quantified via headspace GC-FID per ICH Q3C guidelines .

Q. What strategies optimize reactivity for derivatization?

- Methodological Answer : The ester group is amenable to nucleophilic substitution (e.g., aminolysis with primary amines) or reduction (LiAlH to propanol derivatives). The benzothiazole ring can undergo electrophilic substitution (e.g., nitration at C5/C6). Computational docking (AutoDock Vina) identifies reactive sites for targeted modifications .

Q. How should researchers address gaps in toxicological data?

- Methodological Answer : Perform in silico toxicity prediction (e.g., ProTox-II for acute toxicity). In vitro assays include Ames test (mutagenicity) and zebrafish embryo toxicity (LC). If acute oral toxicity (OECD 423) in rodents is >2000 mg/kg, proceed to subchronic studies (28-day repeated dose) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。